molecular formula C15H11BrO3 B5825273 2-bromo-4-formylphenyl 4-methylbenzoate

2-bromo-4-formylphenyl 4-methylbenzoate

Cat. No.: B5825273
M. Wt: 319.15 g/mol
InChI Key: KQZORFZPWQXGOT-UHFFFAOYSA-N
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Description

2-Bromo-4-formylphenyl 4-methylbenzoate is a brominated aromatic ester characterized by a formyl group at the 4-position and a bromine atom at the 2-position on the phenyl ring, esterified with 4-methylbenzoic acid. Its structural features, including the electron-withdrawing bromine and formyl groups, influence its reactivity and physical properties, such as solubility and crystallinity .

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c1-10-2-5-12(6-3-10)15(18)19-14-7-4-11(9-17)8-13(14)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZORFZPWQXGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-Bromo-2-formylphenyl 4-Methoxybenzoate (C₁₅H₁₁BrO₄)

  • Substituents : The 4-methyl group in the target compound is replaced with a methoxy (-OCH₃) group.
  • The molecular weight (335.153 g/mol) is slightly higher due to the oxygen atom .
  • Synthesis : Similar esterification methods are employed, but starting with 4-methoxybenzoic acid.

4-Formyl-2-nitrophenyl 4-Bromo-benzoate

  • Substituents: A nitro (-NO₂) group replaces the bromine at the 2-position.
  • Impact : The nitro group is strongly electron-withdrawing, making the compound more reactive in electrophilic substitutions. Crystallographic data (R factor = 0.041) confirms planar geometry, with intramolecular interactions influencing packing efficiency .

2-Bromo-4-formyl-6-methoxyphenyl 2-Chlorobenzoate (C₁₅H₁₀BrClO₄)

  • Substituents : Additional methoxy (-OCH₃) at the 6-position and a chlorine atom on the benzoate ring.
  • Impact : The chlorine atom increases molecular weight (369.59 g/mol) and may alter photophysical properties. Predicted density (1.561 g/cm³) suggests tighter crystal packing compared to the methyl analogue .

Ester Group Modifications

Methyl 4-Bromo-2-formylbenzoate (C₁₀H₇BrO₃)

  • Structure : The phenyl ester is replaced with a methyl ester.
  • Impact : Reduced steric hindrance and lower molecular weight (255.07 g/mol) may increase volatility. This derivative is more suited for gas chromatography analysis or as a volatile intermediate .

2-(4-Bromophenyl)-2-oxoethyl 4-Methylbenzoate

  • Structure : The formyl group is replaced with a ketone (oxoethyl) moiety.
  • Impact : The ketone enhances hydrogen-bonding capacity, as evidenced by crystallographic studies (C–C bond length = 0.004 Å). This compound is utilized in synthesizing heterocycles like oxazoles .

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